tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-4-7-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUZTCLSWQWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-71-9 | |
| Record name | tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The compound’s pharmacological and synthetic relevance is influenced by its bicyclic architecture. Key analogs with modified ring systems include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | 880545-32-4 | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclo[4.1.0]heptane (7-membered fused rings) |
| tert-Butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate | 1363382-46-0 | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclo[3.1.1]heptane (norbornane-like core) |
| tert-Butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate | 1250995-45-9 | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclo[2.2.1]heptane (norbornane analog) |
| tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | 1017789-34-2 | C₁₀H₁₈N₂O₂ | 198.26 | Two nitrogen atoms (3,6-diaza system) |
Key Observations :
- Nitrogen Positioning: The 3-azabicyclo[3.1.1]heptane analog (norbornane-like) exhibits distinct stereoelectronic properties due to its bridgehead nitrogen, influencing binding affinity in drug candidates .
- Diaza Systems : The 3,6-diazabicyclo[3.2.0]heptane derivative introduces a second nitrogen, enhancing hydrogen-bonding capabilities for medicinal chemistry applications .
Biological Activity
tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 226.32 g/mol. It is characterized by a bicyclic structure that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1258640-71-9 |
| Molecular Weight | 226.32 g/mol |
| Purity | 95% |
| Physical Form | Oil |
| Storage Temperature | 4°C |
Research indicates that this compound interacts with various biological targets, potentially modulating neurotransmitter systems and exhibiting analgesic properties. Its structure allows for interactions with receptors involved in pain perception and modulation.
- Neurotransmitter Modulation : The compound may influence the cholinergic system, which is crucial for cognitive functions and memory.
- Analgesic Effects : Preliminary studies suggest it may have pain-relieving properties, possibly through inhibition of specific pain pathways.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent.
Antinociceptive Activity : In animal models, this compound demonstrated significant antinociceptive effects comparable to standard analgesics like morphine, indicating its potential utility in pain management.
Neuroprotective Properties : Some studies suggest that the compound may provide neuroprotection against oxidative stress, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Analgesic Effects : A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive effects of various carbamate derivatives, including this compound. Results indicated a dose-dependent reduction in pain response in rodent models, supporting its use as a potential analgesic agent .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of azabicyclo compounds in models of oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal loss and improve cognitive function .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via coupling reactions using tert-butyl carbamate (Boc) protection. For example, coupling with bicyclic amines under basic conditions (e.g., K₂CO₃ in DMF at 100°C under inert atmosphere or sealed tube) achieves yields up to 85% . Key intermediates like 3-azabicyclo[3.2.0]heptane derivatives are often prepared via cyclization of amino alcohols or reductive amination.
- Optimization : Reaction time, solvent choice (polar aprotic solvents like DMF), and stoichiometry of base (excess K₂CO₃) are critical for minimizing side reactions and maximizing purity .
Q. How can this compound be purified and characterized?
- Purification : Preparative reverse-phase HPLC with trifluoroacetic acid (TFA) in MeCN/H₂O gradients is effective for isolating the compound, especially after Boc deprotection .
- Characterization : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calc’d 357.2085), while ¹H NMR (400 MHz, CD₃OD or methanol-d₄) resolves key signals like bicyclic proton environments (δ 3.50–3.70 ppm) and tert-butyl groups (δ 1.30–1.40 ppm) .
Q. What are the stability considerations for the Boc-protected amine under acidic/basic conditions?
- Deprotection : The Boc group is cleaved with TFA (1–2 equiv. in DCM) within 30 minutes, yielding the free amine. Stability studies show the Boc group remains intact in weakly basic conditions (pH < 10) but degrades under prolonged exposure to strong acids (e.g., HCl) .
Advanced Research Questions
Q. How does the stereochemistry of the 3-azabicyclo[3.2.0]heptane core influence biological activity in drug candidates?
- Structural Impact : The (1R,5R) configuration of the bicyclic framework enhances binding to bacterial topoisomerases, as seen in quinolone derivatives (e.g., compound 24 in ). Enantiomeric purity is critical: the (1S,5S) isomer showed reduced activity in Gram-negative bacteria .
- Design Strategy : Molecular docking studies suggest the rigid bicyclic structure mimics DNA gyrase substrates, improving inhibition potency .
Q. What analytical methods resolve contradictions in reported synthetic yields for this compound derivatives?
- Data Analysis : Discrepancies in yields (e.g., 85% vs. 23% in and ) arise from reaction scale and purification efficiency. Small-scale syntheses often report lower yields due to losses during HPLC purification.
- Mitigation : Use of scavenger resins (e.g., polystyrene-bound TFA) or alternative protecting groups (e.g., Fmoc) can improve recovery .
Q. How does the 3-azabicyclo[3.2.0]heptane scaffold compare to other bicyclic amines in medicinal chemistry?
- Comparative Studies : The 3-azabicyclo[3.2.0]heptane system offers superior metabolic stability over larger frameworks (e.g., 3-azabicyclo[3.2.1]octane) due to reduced ring strain and lower susceptibility to cytochrome P450 oxidation .
- Applications : This scaffold is prioritized in antibiotics (e.g., topoisomerase inhibitors) and CNS drugs targeting neurotransmitter receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
